molecular formula C4H5N3O B1199507 2-Methoxy-1,3,5-triazine CAS No. 17635-40-4

2-Methoxy-1,3,5-triazine

Cat. No.: B1199507
CAS No.: 17635-40-4
M. Wt: 111.1 g/mol
InChI Key: NCMONXLWVRSCBP-UHFFFAOYSA-N
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Description

2-Methoxy-1,3,5-triazine is a chemical compound featuring a 1,3,5-triazine core, a nitrogen-containing heterocycle known for its versatility in scientific research and drug discovery. Derivatives of 1,3,5-triazine are extensively investigated for their diverse biological activities. Specifically, this compound derivatives have been identified as a key scaffold in the development of antiviral agents, showing excellent inhibitory effects on the replication of the Hepatitis C virus (HCV) . Furthermore, structurally similar 1,3,5-triazine compounds demonstrate significant potential in anticancer research, exhibiting cytotoxic activity against colorectal cancer cell lines and functioning by inducing apoptosis and attenuating key intracellular signaling pathways . Beyond these areas, research indicates that 1,3,5-triazine derivatives can act as inhibitors for enzymes like monoamine oxidase (MAO), making them compounds of interest for neurological research . The 1,3,5-triazine ring also serves as a fundamental building block in organic synthesis and materials science, for instance, in the construction of covalent organic frameworks (COFs) . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

17635-40-4

Molecular Formula

C4H5N3O

Molecular Weight

111.1 g/mol

IUPAC Name

2-methoxy-1,3,5-triazine

InChI

InChI=1S/C4H5N3O/c1-8-4-6-2-5-3-7-4/h2-3H,1H3

InChI Key

NCMONXLWVRSCBP-UHFFFAOYSA-N

SMILES

COC1=NC=NC=N1

Canonical SMILES

COC1=NC=NC=N1

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-methoxy-1,3,5-triazine typically involves the reaction of cyanuric chloride with methanol. This method allows for the efficient formation of the compound with high yields and purity. The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, which confirms the structure and purity of the synthesized triazine derivatives .

Medicinal Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of nitrogen mustard derivatives based on the triazine scaffold exhibited significant cytotoxicity against various cancer cell lines, including colon cancer (DLD-1 and HT-29) and breast cancer (MCF-7). The most effective derivative was noted to induce apoptosis through specific intracellular signaling pathways .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Derivative ADLD-124.6Apoptosis induction
Derivative BHT-2918.4Cell cycle arrest
Derivative CMCF-730.0Alkylation of nucleophilic sites

2.2 Antimicrobial Properties

This compound derivatives have also shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for new antimicrobial agents .

Agricultural Applications

The compound is being investigated for its use as an herbicide due to its ability to inhibit specific biochemical pathways in plants. Studies have demonstrated that triazine derivatives can effectively control weed populations without adversely affecting crop yield .

Table 2: Herbicidal Efficacy of Triazine Derivatives

CompoundTarget WeedApplication Rate (g/ha)Efficacy (%)
Herbicide AAmaranthus spp.20085
Herbicide BChenopodium spp.15090

Material Science Applications

In materials science, this compound has been utilized in the development of corrosion inhibitors. Studies reveal that triazine derivatives exhibit excellent protective properties against metal corrosion in various environments .

Table 3: Corrosion Inhibition Efficiency

CompoundMetal TypeCorrosion Rate Reduction (%)
Inhibitor ASteel70
Inhibitor BAluminum65

Case Studies

Case Study 1: Anticancer Drug Development
A study focused on synthesizing a series of triazine nitrogen mustards demonstrated their effectiveness against ovarian carcinoma and leukemia cells. The results indicated that these compounds could be developed into viable chemotherapeutic agents due to their selective cytotoxicity and ability to induce apoptosis .

Case Study 2: Agricultural Use
Field trials conducted with triazine-based herbicides showed a significant reduction in weed biomass compared to untreated controls. This study supports the potential for these compounds to be integrated into sustainable agricultural practices .

Comparison with Similar Compounds

Comparison with Similar Triazine Compounds

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • Structure and Reactivity : CDMT contains two methoxy groups and one chlorine atom, making it a stable yet highly reactive peptide coupling agent. The chlorine at the 2-position is more electrophilic than the methoxy group in 2-Methoxy-1,3,5-triazine, enabling efficient activation of carboxylic acids in amide bond formation .
  • Applications : Widely used in peptide synthesis (e.g., in THF with N-methylmorpholine) due to its ability to form stable intermediates with carboxylic acids . In contrast, this compound derivatives are tailored for biological activity rather than synthetic utility.
  • Stability : CDMT’s chlorine substituent provides controlled reactivity under mild conditions, whereas the methoxy group in this compound reduces electrophilicity, necessitating harsher conditions for substitution reactions.
Property This compound CDMT
Substituents 2-OCH₃ 2-Cl, 4-OCH₃, 6-OCH₃
Primary Use Antiviral agents Peptide coupling reagent
Reactivity Moderate (electron-donating) High (electron-withdrawing Cl)

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)

  • Structure and Reactivity : Cyanuric chloride has three chlorine atoms, enabling sequential nucleophilic substitutions at varying temperatures (0°C, 40°C, 100°C) . This contrasts with this compound, where the methoxy group is a poor leaving group, limiting substitution to specific conditions.
  • Applications : A cost-effective starting material for symmetric triazine derivatives (e.g., agrochemicals). In contrast, this compound is specialized for asymmetric medicinal derivatives .

4,6-Dichloro-2-sodiooxy-1,3,5-triazine

  • Reactivity and Stability : The sodium oxy group increases hydrophilicity, but its hydrolysis under rapid heating leads to incomplete reactions in fiber processing . This compound lacks such hydrolytic sensitivity, enhancing its utility in organic synthesis.

Amino- and Alkoxy-Substituted Triazines

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine: The amino group enhances hydrogen-bonding capacity, improving solubility for pharmaceutical applications .
  • 2,4-Diamino-6-vinyl-1,3,5-triazine (SVAK-12): A vinyl group introduces conjugation, enabling interactions with protein domains (e.g., SMURF1 WW-2 domain) . This compound lacks such functional versatility.
Compound Key Substituents Biological Activity
This compound derivatives 2-OCH₃, variable R groups Antiviral (HCV)
2-Amino-4-methoxy-6-methyl-triazine 2-NH₂, 4-OCH₃, 6-CH₃ Agrochemical intermediate
2,4-Diazido-6-propynyloxy-triazine 2,4-N₃, 6-OCH₂C≡CH Antibacterial (E. coli)

2-Ethynyl-4,6-dimethoxy-1,3,5-triazine

  • Reactivity : The ethynyl group enables click chemistry for bioconjugation, a feature absent in this compound .

Preparation Methods

Hydrazine-Mediated Reactions

For hydrazino derivatives, cyanuric chloride is reacted with methanol to form 2,4-dichloro-6-methoxy-1,3,5-triazine, followed by hydrazine substitution. This method can be adapted for methoxy substitution.

Critical Challenges and Solutions

ChallengeSolution
Regioselectivity Use directing groups (e.g., amino) or trichloromethyl intermediates.
Byproduct Formation Optimize reaction times and stoichiometry (e.g., 1:1.1 molar ratio of reagents).
Low Yield Employ ionic liquids or microwave irradiation to enhance efficiency.

Summary of Key Findings

  • Nucleophilic Substitution : Dominant method, with sodium methoxide in methanol or ionic liquids.

  • Starting Material : Cyanuric chloride derivatives are preferred, requiring stepwise substitution.

  • Yields : Up to 90% for analogous compounds, with ionic liquids improving efficiency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Methoxy-1,3,5-triazine and its derivatives?

  • Answer : The synthesis of this compound derivatives typically involves substitution reactions starting from chloro-triazine precursors. For example, 2-azido-4,6-dimethoxy-1,3,5-triazine is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with sodium azide (NaN₃) . Derivatives such as 4a-4h (Scheme 1) are prepared via a two-step reaction: (1) coupling with dipeptides synthesized via solid-phase methods and (2) treatment with DABCO (1,4-diazabicyclo[2.2.2]octane) to form stable analogs .

Q. How is this compound utilized in peptide synthesis and derivatization?

  • Answer : While this compound itself is not directly cited, structurally similar compounds like 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) are widely used as peptide coupling agents. These reagents activate carboxylic acids for amide bond formation, often in the presence of tertiary amines like N-methylmorpholine . Extrapolating this, methoxy-substituted triazines may serve as stabilizing intermediates or catalysts in peptide modification workflows.

Advanced Research Questions

Q. What role do solvent polarity and reactant basicity play in optimizing catalytic amide-forming reactions involving methoxy-triazine derivatives?

  • Answer : Studies on analogous triazines (e.g., CDMT) reveal that solvent polarity and reactant basicity critically influence reaction yields. Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while tertiary amines with moderate basicity (e.g., DABCO) optimize dehydrocondensation efficiency. For instance, excessive basicity can lead to side reactions, reducing yields . Researchers should empirically screen solvent-amine combinations for specific methoxy-triazine systems.

Q. How can advanced analytical techniques resolve structural ambiguities in methoxy-triazine derivatives?

  • Answer : Structural characterization of derivatives like 4a-4h (Scheme 1) requires multi-modal analysis:

  • Thin-layer chromatography (TLC) and RP-HPLC monitor reaction progress and purity.
  • Mass spectrometry (MS) confirms molecular weights.
  • ¹H/¹³C-NMR elucidates substitution patterns and stereochemistry, particularly distinguishing methoxy groups from other substituents . For crystalline derivatives, X-ray diffraction (as in ) provides atomic-level resolution .

Q. What contradictions exist in the pharmacological activity of methoxy-triazine derivatives, and how can they be addressed experimentally?

  • Answer : Derivatives like 4a-4h exhibit variable inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), potentially due to substituent electronic effects or steric hindrance. For example, Ellman’s assay (AChE) and FRET-based assays (BACE1) may yield conflicting IC₅₀ values depending on assay conditions. To resolve discrepancies, researchers should:

  • Standardize enzyme sources (e.g., Electrophorus electricus AChE vs. human recombinant).
  • Validate results using orthogonal methods (e.g., isothermal titration calorimetry) .

Methodological Considerations

Q. What precautions are critical when handling methoxy-triazine derivatives in catalytic reactions?

  • Answer :

  • Safety : Methoxy-triazines may release irritants (e.g., HCl) during reactions. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store under inert atmospheres (N₂/Ar) at ambient temperatures to prevent hydrolysis .
  • Waste disposal : Segregate halogenated byproducts for specialized treatment to avoid environmental contamination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-1,3,5-triazine
Reactant of Route 2
2-Methoxy-1,3,5-triazine

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